5-Bromo-3-phenylisothiazole

Vue d'ensemble

Description

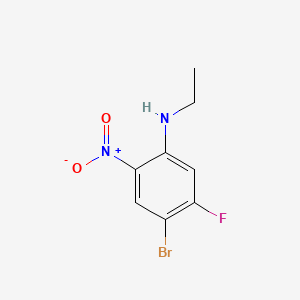

5-Bromo-3-phenylisothiazole is a chemical compound with the formula C9H6BrNS. It has a molecular weight of 240.12 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 5-Bromo-3-phenylisothiazole involves reactions of 3-bromo-4-phenylisothiazole-5-carboxamide and 3-bromoisothiazole-5-carboxamide with NaNO2 (4 equiv.), in TFA, at ca. 0 °C gave the carboxylic acid products in 99% and 95% yields, respectively . Another synthesis process involves dissolving benzonitrile and acetonitrile in toluene .Molecular Structure Analysis

The molecular structure of 5-Bromo-3-phenylisothiazole has been optimized using both DFT and HF methods. The Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

5-Bromo-3-phenylisothiazole has been used in the synthesis of five series 5-bromosubstituted derivatives of indole phytoalexins Types A–E . It has also been used in the synthesis of 5-((5-bromo-1H-indol-3-yl)methylene)-3-(2,6-difluorobenzyl)thiazolidine-2,4-dione .Physical And Chemical Properties Analysis

5-Bromo-3-phenylisothiazole is a crystalline compound with a melting point of 271.4 °C. It is stable up to 290 °C with two-step degradation. The activation energy of the thermal degradation of the compound is 144.7 kJ mol−1 .Applications De Recherche Scientifique

Organic Synthesis

5-Bromo-3-phenylisothiazole is used in the field of organic synthesis . It’s a type of heterocycle, a class of compounds that includes many biologically active molecules .

Application

The compound is used as a synthetic intermediate . It’s part of the broader class of isothiazoles, which are useful due to their wide biological activity, industrial applications, and use as synthetic intermediates .

Method of Application

The synthesis of 5-Bromo-3-phenylisothiazole involves reactions of 3-bromo-4-phenylisothiazole-5-carboxamide with NaNO2 (4 equiv.), in TFA, at ca. 0 °C . The carboxylic acid products were obtained in 99% and 95% yields, respectively .

Results

The two compounds synthesized were fully characterized . Isothiazoles are known for their wide biological activity, including antibacterial, anticancer, acaricidal, insecticidal, and fungicidal activity .

Antibacterial Drug Synthesis

5-Bromo-3-phenylisothiazole has been studied for its potential use in the synthesis of antibacterial drugs .

Application

An example of a biologically useful isothiazole is the antibacterial drug sulfasomizole . 5-Bromo-3-phenylisothiazole could potentially be used in the synthesis of similar drugs .

Results

While specific results for 5-Bromo-3-phenylisothiazole were not found, other isothiazoles have shown promising antibacterial properties .

Photochemistry

5-Bromo-3-phenylisothiazole has been studied in the field of photochemistry .

Application

The compound has been used to study phototransposition, a type of photochemical reaction .

Method of Application

The study involved exposing 5-Bromo-3-phenylisothiazole to light and observing the resulting reactions .

Results

The study found that phototransposition of 5-phenylisothiazole is enhanced by triethylamine and increased solvent polarity .

Synthesis of Other Compounds

5-Bromo-3-phenylisothiazole can be used in the synthesis of other compounds .

Application

The compound is used as a synthetic intermediate . It’s part of the broader class of isothiazoles, which are useful due to their wide biological activity, industrial applications, and use as synthetic intermediates .

Method of Application

The synthesis process of 5-Bromo-3-phenylisothiazole comprises the following steps: dissolving benzonitrile and acetonitrile in toluene, adding potassium tert-butoxide under ice bath, and reacting to obtain a compound .

Results

The compound synthesized was fully characterized . Isothiazoles are known for their wide biological activity, including antibacterial, anticancer, acaricidal, insecticidal, and fungicidal activity .

Anticancer Agents

5-Bromo-3-phenylisothiazole has been studied as anticancer agents .

Application

An example of a biologically useful isothiazole is the antibacterial drug sulfasomizole, while other isothiazoles have been studied as anticancer agents .

Results

While specific results for 5-Bromo-3-phenylisothiazole were not found, other isothiazoles have shown promising anticancer properties .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-3-phenyl-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFXHQKYUNLFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00700215 | |

| Record name | 5-Bromo-3-phenyl-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-phenylisothiazole | |

CAS RN |

13363-44-5 | |

| Record name | 5-Bromo-3-phenyl-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-7-methylpyrido[2,3-D]pyrimidine](/img/structure/B597301.png)

![N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B597307.png)

![tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B597315.png)